molecular formula C60H84N8O20S B12375892 Cysteinyl samrotecan

Cysteinyl samrotecan

Cat. No.: B12375892
M. Wt: 1269.4 g/mol
InChI Key: REAYKXFFPHTHMW-KOKFKPPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cysteinyl samrotecan is a novel therapeutic agent under development, likely classified within the quinoline family of compounds. Based on patent disclosures, it functions as a selective and/or dual modulator of bile acid receptors (FXR and GPBAR1) and cysteinyl leukotriene receptors (CysLTR) . While structural details remain proprietary, its pharmacological profile suggests it may inhibit or modulate pathways involving cysteinyl leukotrienes (CysLTs), key mediators of allergic and asthmatic inflammation .

Properties

Molecular Formula

C60H84N8O20S

Molecular Weight

1269.4 g/mol

IUPAC Name

(2R)-2-amino-3-[1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C60H84N8O20S/c1-5-60(79)42-31-46-53-40(33-68(46)56(74)41(42)34-88-59(60)78)38-7-6-8-39-44(9-10-45(64-53)51(38)39)65-54(72)37(4)63-55(73)52(36(2)3)66-49(70)12-15-80-17-19-82-21-23-84-25-27-86-29-30-87-28-26-85-24-22-83-20-18-81-16-13-62-48(69)11-14-67-50(71)32-47(57(67)75)89-35-43(61)58(76)77/h9-10,31,36-37,43,47,52,79H,5-8,11-30,32-35,61H2,1-4H3,(H,62,69)(H,63,73)(H,65,72)(H,66,70)(H,76,77)/t37-,43-,47?,52-,60-/m0/s1

InChI Key

REAYKXFFPHTHMW-KOKFKPPGSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)CC(C7=O)SC[C@@H](C(=O)O)N)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)CC(C7=O)SCC(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Puxitatug samrotecan drug-linker is synthesized by conjugating a human anti-B7-H4 antibody with a cleavable linker to a topoisomerase I inhibitor, Exatecan . The preparation involves the following steps:

Chemical Reactions Analysis

Puxitatug samrotecan drug-linker undergoes several types of chemical reactions during its synthesis and application:

Common reagents used in these reactions include organic solvents, reducing agents, and catalysts. The major products formed are the intermediate linker-Exatecan conjugate and the final ADC .

Comparison with Similar Compounds

Key Findings :

  • Clinical studies of zileuton and montelukast demonstrate improvements in forced expiratory volume (FEV1) and reduced β2-agonist use in asthma . This compound’s dual action could offer broader anti-inflammatory effects, though clinical data are pending.

Biomarker Modulation

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are elevated in biological fluids during allergic inflammation . While existing drugs reduce these biomarkers, this compound’s impact remains uncharacterized. Comparative biomarker

Compound Effect on CysLTs in Blood/Urine Non-Invasive Monitoring
This compound Not reported Potential (theoretical)
Montelukast Reduces urinary LTE4 Validated in asthma monitoring
Zileuton Reduces plasma LTB4/LTC4 Limited utility in saliva/urine

Insights :

  • Montelukast reduces urinary LTE4 by ~40% in asthmatic patients, correlating with symptom improvement . Salivary or urinary monitoring, as suggested for this compound, could align with non-invasive strategies outlined in allergic disease studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.